molecular formula C27H34ClN3O8 B12752910 (2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt CAS No. 476689-78-8

(2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt

Cat. No.: B12752910
CAS No.: 476689-78-8
M. Wt: 564.0 g/mol
InChI Key: CEYHKPANNLDTTD-KEQLYRKDSA-N
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Description

The compound (2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that combines a quinoline derivative with a pyrrolidine ring and a hexane-based salt, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. The key steps include:

    Formation of the Quinoline Derivative: This involves the cyclization of an appropriate precursor under acidic or basic conditions to form the quinoline ring.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, including the formation of the oxo-phenyl group.

    Coupling Reaction: The quinoline and pyrrolidine intermediates are coupled under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Salt: The final step involves the reaction of the coupled product with (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol to form the salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The quinoline and pyrrolidine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the pyrrolidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacological agent can be explored. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of bioavailability and specificity for certain molecular targets.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt lies in its complex structure, which combines multiple functional groups and rings. This complexity offers a wide range of potential interactions and applications, setting it apart from simpler compounds.

Properties

CAS No.

476689-78-8

Molecular Formula

C27H34ClN3O8

Molecular Weight

564.0 g/mol

IUPAC Name

(2R,4E)-7-chloro-4-(2-oxo-1-phenylpyrrolidin-3-ylidene)-2,3-dihydro-1H-quinoline-2-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C20H17ClN2O3.C7H17NO5/c21-12-6-7-14-16(11-18(20(25)26)22-17(14)10-12)15-8-9-23(19(15)24)13-4-2-1-3-5-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-7,10,18,22H,8-9,11H2,(H,25,26);4-13H,2-3H2,1H3/b16-15+;/t18-;4-,5+,6+,7+/m10/s1

InChI Key

CEYHKPANNLDTTD-KEQLYRKDSA-N

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C\1CN(C(=O)/C1=C/2\C[C@@H](NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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